Product packaging for AcS-PEG2-NH2(Cat. No.:)

AcS-PEG2-NH2

Cat. No.: B14086333
M. Wt: 207.29 g/mol
InChI Key: BEUHHXYJUJZYDI-UHFFFAOYSA-N
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Description

Significance of Polyethylene (B3416737) Glycol (PEG) in Molecular Engineering and Bioconjugation Research

Polyethylene Glycol (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units. biochempeg.com Its prominence in molecular engineering and bioconjugation stems from a unique combination of properties. PEG is highly soluble in aqueous environments, biocompatible, and generally non-immunogenic, making it suitable for in vivo applications. biochempeg.comleadinglifetechnologies.com The process of covalently attaching PEG chains to molecules, known as "PEGylation," is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, especially proteins and peptides. leadinglifetechnologies.commdpi.com PEGylation can enhance stability, reduce aggregation, prolong circulation half-life by shielding the molecule from proteolytic degradation and renal clearance, and decrease immunogenicity. leadinglifetechnologies.commdpi.com These characteristics make PEG a cornerstone of modern drug delivery systems and biomaterial design. biochempeg.combiochempeg.com

Evolution and Strategic Role of Heterobifunctional Linkers in Academic Research

Early bioconjugation strategies often employed homobifunctional linkers, which possess two identical reactive groups. broadpharm.com This approach, however, frequently leads to a mixture of products, including undesirable polymerization or self-conjugation. broadpharm.com The development of heterobifunctional linkers, which feature two different reactive groups at their termini, marked a significant evolutionary step. broadpharm.com This design allows for controlled, sequential (two-step) conjugation reactions. broadpharm.com One functional group can be reacted with the first molecule, and after purification, the second, orthogonal functional group can be reacted with the second molecule. This strategic approach minimizes side reactions and allows for the precise assembly of well-defined conjugates, which is critical for structure-activity relationship studies and the development of targeted therapies like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). biochempeg.comsigmaaldrich.com

Specific Context of AcS-PEG2-NH2: A Heterobifunctional Amine and Thiol Precursor PEG Linker

This compound is a specific example of a heterobifunctional PEG linker. Its structure consists of three key components:

An acetylthio (AcS) group, which serves as a protected thiol (sulfhydryl) group.

A short, discrete two-unit Polyethylene Glycol (PEG2) spacer.

A primary amine (NH2) group.

This architecture makes this compound a valuable tool for bioconjugation. The terminal amine group is readily available to react with electrophiles such as carboxylic acids or N-hydroxysuccinimide (NHS) esters to form stable amide bonds. biochempeg.com The acetylthio group, on the other hand, is stable under these conditions. In a subsequent step, the acetyl group can be selectively removed under mild basic conditions to expose the highly nucleophilic thiol group. beilstein-journals.org This newly revealed thiol can then be conjugated to thiol-reactive moieties, such as maleimides, to complete the formation of the desired biomolecular construct. biochempeg.com This dual reactivity, combined with the hydrophilic PEG2 spacer, allows for the precise and efficient linkage of two different molecules.

PropertyValue
Molecular FormulaC8H17NO3S
Molecular Weight207.29 g/mol
AppearanceColorless to light yellow oil
Functional Group 1Amine (-NH2)
Functional Group 2Acetylthio (-SAc) (Thiol Precursor)
SpacerDiethylene Glycol (PEG2)

Overview of Research Paradigms and Challenges for this compound and Related Linkers

The unique properties of this compound and similar heterobifunctional linkers position them as key components in advanced therapeutic strategies, most notably in the development of PROTACs and ADCs.

Research Paradigms:

PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. glpbio.combpsbioscience.com The linker is a critical component, connecting the target-binding ligand to the E3 ligase ligand. biochempeg.com Linkers like this compound can be used to synthesize PROTAC libraries by first attaching the amine end to a ligand and then, after deprotection, conjugating the thiol end to the other ligand. sigmaaldrich.com The PEG component can improve the solubility and cell permeability of the PROTAC molecule. biochempeg.com

Challenges:

Despite their utility, the use of this compound and related short linkers presents several challenges:

Linker Length Optimization: The length of the linker in a PROTAC is crucial for the effective formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). explorationpub.comnih.gov A linker that is too short can cause steric clashes, preventing the complex from forming. explorationpub.com Conversely, a linker that is too long may not bring the proteins into the correct proximity for ubiquitination. explorationpub.com Studies have shown that even a small change, such as moving from a PEG2 to a PEG4 linker, can dramatically impact degradation potency, highlighting the need for empirical optimization for each new target and ligand pair. nih.gov

Synthetic Complexity and Purity: The multi-step synthesis and purification of well-defined bioconjugates can be challenging. leadinglifetechnologies.com The deprotection of the acetylthio group requires an additional reaction step that must be high-yielding and clean to avoid side reactions or incomplete conversion, which could complicate purification and characterization of the final product. Furthermore, the inherent dispersity in longer PEG chains can lead to heterogeneous products, though this is less of an issue for discrete linkers like this compound. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO3S B14086333 AcS-PEG2-NH2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

S-[2-[2-(2-aminoethoxy)ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C8H17NO3S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h2-7,9H2,1H3

InChI Key

BEUHHXYJUJZYDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCCN

Origin of Product

United States

Synthetic Routes and Chemical Transformations of Acs Peg2 Nh2

Advanced Organic Synthesis Methodologies for AcS-PEG2-NH2

The synthesis of this compound requires a strategic approach to introduce and protect the amine and thiol functionalities on the PEG scaffold. This typically involves a multi-step process starting from readily available PEG precursors.

Precursor Synthesis and Intermediate Derivatization

The journey to this compound often begins with a symmetrical diol, such as triethylene glycol, which serves as the PEG2 core. A common strategy involves the mono-activation of one hydroxyl group to enable selective functionalization. mdpi.com For instance, monotosylation of a symmetrical PEG diol can be achieved, creating a key intermediate where the tosyl group can be displaced by a nucleophile. mdpi.com

Another prevalent approach is to start with a heterobifunctional PEG derivative, such as α-azido-ω-hydroxyl PEG. mdpi.com The azide (B81097) group serves as a masked form of the amine, while the hydroxyl group is available for further modification. This hydroxyl group can be activated, for example, by conversion to a mesylate or tosylate, to facilitate the introduction of the thioacetate (B1230152) group. mdpi.com

Acetyl Thiol Protection and Deprotection Strategies

The thiol group is highly reactive and prone to oxidation, forming disulfide bonds. mdpi.com To prevent this, it is typically introduced in a protected form, with the acetyl group being a common and effective choice. The thioacetate can be introduced by reacting an activated hydroxyl group of a PEG intermediate with potassium thioacetate. researchgate.net This method provides a stable, protected thiol that can be carried through various reaction steps. researchgate.net

Deprotection of the acetyl group to reveal the free thiol is crucial for subsequent thiol-specific reactions. This is typically accomplished under mild basic conditions, such as treatment with ammonia (B1221849) in methanol. researchgate.net Other reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can also be used to remove the protecting group. mdpi.com

Amine Protection and Deprotection Strategies

The primary amine in this compound is also highly nucleophilic and requires protection during certain synthetic steps to ensure chemoselectivity. One of the most common methods for introducing a protected amine is through the use of an azide intermediate. mdpi.com The azide group is stable under many reaction conditions and can be selectively reduced to a primary amine at a later stage. The Staudinger reaction, using reagents like triphenylphosphine (B44618) (PPh3), is a well-established method for this conversion. mdpi.com More recently, "green" methods using dithiothreitol (DTT) in water have been developed for the reduction of PEG-azides to PEG-amines, avoiding the use of metal catalysts. acs.orgnih.gov

Alternatively, amine-protecting groups like tert-butyloxycarbonyl (Boc) are frequently employed. nih.govjenkemusa.com A Boc-protected amine can be introduced, and the Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine. acs.org Another common protecting group is the benzyloxycarbonyl (Cbz) group, which is stable under various conditions and can be removed by catalytic hydrogenation. tandfonline.com

Table 1: Common Protection/Deprotection Strategies for this compound Synthesis

Functional GroupProtecting GroupProtection Reagent/MethodDeprotection Reagent/Method
ThiolAcetyl (Ac)Potassium thioacetate researchgate.netAmmonia in Methanol researchgate.net, DTT mdpi.com, TCEP mdpi.com
AmineAzide (N3)Sodium azide mdpi.comTriphenylphosphine (Staudinger Reaction) mdpi.com, DTT acs.orgnih.gov
Aminetert-Butyloxycarbonyl (Boc)Di-tert-butyl dicarbonateTrifluoroacetic acid (TFA) acs.org
AmineBenzyloxycarbonyl (Cbz)Benzyl chloroformate tandfonline.comCatalytic Hydrogenation tandfonline.com

Functional Group Interconversion and Orthogonal Reactivity of this compound

The presence of two distinct and selectively addressable functional groups gives this compound its valuable orthogonal reactivity. This allows for a wide range of chemical modifications to be performed in a controlled manner.

Amine-Based Reactions (e.g., Amide Coupling, NHS Ester Reactivity)

The primary amine of this compound is a versatile handle for various conjugation reactions. It readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. acs.org This is a widely used strategy for attaching the PEG linker to proteins, peptides, and other biomolecules that possess available carboxyl groups or can be modified to include them. thermofisher.com The reaction is typically carried out in a pH range of 7-9. thermofisher.com

Furthermore, the amine can participate in reductive amination with aldehydes and ketones to form a secondary amine linkage, or react with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. These reactions expand the repertoire of possible modifications, enabling the introduction of a wide array of functionalities.

Thiol-Based Reactions (Post-Deprotection: Maleimide (B117702) Addition, Disulfide Formation)

Following the deprotection of the acetyl group, the resulting free thiol becomes available for a different set of highly specific reactions. One of the most common and efficient thiol-specific reactions is the Michael addition to a maleimide group. acs.org This reaction proceeds rapidly at a pH range of 6.5-7.5 to form a stable thioether bond, and is frequently used to conjugate the PEG linker to molecules containing a maleimide moiety. creativepegworks.com

Another important reaction of the thiol group is its oxidation to form a disulfide bond. This can occur through reaction with another thiol-containing molecule, leading to the formation of a disulfide-linked dimer or conjugate. nih.gov This process can be reversible, as the disulfide bond can be cleaved by reducing agents. Additionally, the thiol can react with pyridyl disulfides to form a mixed disulfide, a reaction that is also reversible and useful in various bioconjugation strategies. mdpi.com The thiol group can also react with haloacetamides. broadpharm.com

Table 2: Orthogonal Reactions of this compound

Functional GroupReactive PartnerResulting Linkage
Amine (-NH2)NHS EsterAmide Bond acs.org
Amine (-NH2)Carboxylic Acid (with activating agent)Amide Bond biochempeg.com
Thiol (-SH)MaleimideThioether Bond acs.org
Thiol (-SH)Thiol (in presence of an oxidant)Disulfide Bond nih.gov
Thiol (-SH)Pyridyl DisulfideMixed Disulfide Bond mdpi.com
Thiol (-SH)HaloacetamideThioether Bond broadpharm.com

The synthesis and chemical transformations of this compound highlight the power of strategic organic synthesis in creating versatile molecular tools. Through careful selection of precursors and the use of orthogonal protecting groups, this heterobifunctional linker can be prepared with high purity. Its dual reactivity allows for a wide range of subsequent chemical modifications, making it an indispensable component in the development of complex biomolecular conjugates and advanced materials.

Analytical Methodologies for Synthetic Route Validation and Purity Assessment

The successful synthesis and application of this compound and its derivatives are contingent upon rigorous analytical characterization to confirm identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is essential for this validation.

Spectroscopic Characterization Techniques in Synthetic Organic Chemistry Research

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structural elucidation.

¹H NMR : Proton NMR is used to verify the presence and connectivity of protons in the molecule. For this compound, one would expect to see characteristic signals for the methyl protons of the acetyl group, the methylene (B1212753) protons of the PEG backbone, and the methylene protons adjacent to the amine and thioester groups. mdpi.com

¹³C NMR : Carbon NMR provides information about the carbon framework of the molecule, complementing the data from ¹H NMR. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound
Proton AssignmentTypical Chemical Shift (δ, ppm)Description
CH₃-C(O)S-~2.3Singlet, 3 protons of the acetyl group.
-S-CH₂-~3.1Triplet, 2 protons adjacent to the thioester.
-O-CH₂-CH₂-O-~3.6Multiplet, 8 protons of the PEG backbone.
-CH₂-NH₂~2.9Triplet, 2 protons adjacent to the amine group.

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound, providing definitive confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for monitoring reaction progress and identifying impurities. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation. In the synthesis of amine-terminated PEGs, FTIR can be used to monitor the conversion of a precursor, for example, by observing the disappearance of a characteristic azide (N₃) peak and the appearance of N-H stretching vibrations from the amine group. researchgate.net For this compound, key absorbances would include C=O stretching for the thioester and N-H bending for the primary amine.

Chromatographic Separation and Purity Analysis in Chemical Synthesis

Chromatography is indispensable for both the purification of synthetic products and the assessment of their purity. sci-hub.se High-Performance Liquid Chromatography (HPLC) is the foremost technique used for analyzing PEGylated compounds.

High-Performance Liquid Chromatography (HPLC) : HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

Reversed-Phase HPLC (RP-HPLC) : This is the most common HPLC mode, utilizing a nonpolar stationary phase and a polar mobile phase. It separates molecules based on their hydrophobicity and is highly effective for assessing the purity of this compound and its reaction intermediates.

Ion-Exchange Chromatography (IEC) : IEC separates molecules based on their net charge. This method is particularly useful for analyzing reactions involving the amine group of the linker. For example, after conjugation of the amine to a negatively charged molecule, the resulting product will have a different retention time on an anion-exchange column compared to the starting material.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC uses a polar stationary phase and a partially aqueous mobile phase, making it well-suited for the separation of highly polar compounds like PEG linkers that may not be well-retained by RP-HPLC. nih.gov

Gel Permeation Chromatography (GPC) : Also known as size-exclusion chromatography (SEC), GPC separates molecules based on their hydrodynamic volume (size). It is particularly useful for analyzing polymers and can be used to determine the molecular weight distribution of PEG derivatives and to confirm successful conjugation, which results in a significant increase in molecular size. mdpi.comacs.org

Table 2: Chromatographic Techniques for this compound Analysis
TechniquePrinciple of SeparationPrimary Application
Reversed-Phase HPLC (RP-HPLC)HydrophobicityPurity assessment of this compound and its conjugates.
Ion-Exchange Chromatography (IEC)Net ChargePurification and analysis of reaction mixtures involving charged molecules.
Hydrophilic Interaction Liquid Chromatography (HILIC)Polarity/HydrophilicityAnalysis of highly polar PEG compounds. nih.gov
Gel Permeation Chromatography (GPC)Molecular SizeAnalysis of molecular weight and distribution of PEG derivatives. mdpi.comacs.org

Research Applications of Acs Peg2 Nh2 in Advanced Bioconjugation Systems

Site-Selective Protein and Peptide Functionalization

The ability to modify proteins and peptides at specific sites is crucial for understanding their function and for creating novel therapeutic and diagnostic agents. AcS-PEG2-NH2 provides a strategic advantage in this endeavor by offering two distinct reactive handles for conjugation.

N-Terminal and Lysine-Mediated Conjugation Strategies

The primary amine (-NH2) of this compound serves as a versatile nucleophile for conjugation to proteins and peptides. This group can be selectively targeted to the N-terminus of a polypeptide chain or to the epsilon-amino group of lysine (B10760008) residues. The choice of reaction conditions, such as pH, can influence the selectivity between N-terminal and lysine modification. This approach allows for the introduction of the protected thiol functionality onto the surface of a protein, which can then be utilized in subsequent conjugation steps.

Cysteine-Mediated Bioconjugation with Thiol-Reactive Moieties (via deprotected AcS)

A key feature of this compound is the acetylthio (AcS) group, which acts as a stable protecting group for a thiol. This protection is crucial to prevent undesired side reactions during the initial conjugation via the amine group. Once the linker is attached to the target protein or peptide, the acetyl group can be selectively removed under mild conditions to expose the free thiol (-SH). frontiersin.org This newly generated thiol is a highly reactive nucleophile that can readily participate in well-established thiol-specific bioconjugation reactions.

Commonly employed thiol-reactive moieties for this purpose include maleimides and vinyl sulfones. thno.orgnih.gov The reaction of the deprotected thiol with a maleimide-functionalized molecule results in the formation of a stable thioether bond. nih.gov This strategy is widely used to attach a variety of payloads, such as fluorescent dyes, small molecule drugs, or other biomolecules, to a specific cysteine residue or a site where the this compound linker has been introduced.

The deprotection of the acetylthio group is a critical step. Mild deprotection methods, such as using hydroxylamine (B1172632) or carrying out the reaction in an aqueous buffer at a slightly basic pH, are often preferred to maintain the integrity of the protein or peptide. frontiersin.org The ability to unmask the thiol group on demand provides a high degree of control over the bioconjugation process.

Engineering of Homogeneous Bioconjugates for Research Purposes

A significant challenge in bioconjugation is the production of homogeneous products, where each biomolecule is modified at the same site and with the same number of payloads. The use of this compound, in conjunction with site-specific protein modification techniques, facilitates the creation of such homogeneous bioconjugates. By precisely controlling the location of the initial amine-mediated conjugation and the subsequent thiol-specific reaction, researchers can generate well-defined protein-payload conjugates. This homogeneity is critical for obtaining reproducible results in research applications and for developing therapeutic agents with consistent properties. The use of monodisperse PEG linkers, like the PEG2 unit in this compound, further contributes to the uniformity of the final conjugate, ensuring that each molecule has the same linker length and molecular weight. labinsights.nl

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) Linkers

The unique properties of PEG-containing linkers like this compound make them highly suitable for the construction of complex therapeutic molecules such as PROTACs and ADCs.

Linker Role in PROTAC and ADC Chemical Structure and Functionality in Research

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. broadpharm.com A PROTAC consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. broadpharm.com The length, flexibility, and chemical composition of this linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.combroadpharm.com PEG-based linkers, such as the one derived from this compound, are frequently used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the resulting molecule. precisepeg.comexplorationpub.com

ADCs are targeted therapies that consist of a monoclonal antibody linked to a cytotoxic drug. biochempeg.com The linker in an ADC connects the antibody to the drug and must be stable in circulation to prevent premature drug release, while allowing for efficient cleavage and drug release once the ADC has been internalized by the target cancer cell. biochempeg.com PEG-containing linkers are often incorporated into ADC design to enhance their pharmacokinetic properties. labinsights.nl The PEG moiety can increase the water solubility of the ADC, reduce aggregation, and shield the drug from the immune system, thereby prolonging its circulation half-life. labinsights.nl

The table below summarizes the key functions of PEG linkers in PROTACs and ADCs.

FeatureRole in PROTACsRole in ADCs
Solubility Enhances water solubility of the PROTAC molecule. precisepeg.comImproves the solubility of the entire ADC construct, especially with hydrophobic payloads.
Permeability Can influence the cellular uptake of the PROTAC.Not a primary role, as internalization is antibody-mediated.
Ternary Complex Formation Linker length and flexibility are critical for optimal ternary complex formation and stability. explorationpub.comN/A
Stability Linker must be stable to maintain the integrity of the PROTAC molecule.Must be stable in circulation to prevent premature drug release. biochempeg.com
Pharmacokinetics Can modulate the pharmacokinetic properties of the PROTAC.Prolongs circulation half-life and reduces immunogenicity. labinsights.nl

Modulating Conjugation Efficiency and Stability within Research Frameworks

The bifunctional nature of this compound allows for a modular and efficient approach to synthesizing PROTAC and ADC linkers. The amine group can be used to attach one of the ligands (e.g., the E3 ligase ligand in a PROTAC or the antibody in an ADC), while the deprotected thiol can be used to attach the other component (the target protein ligand or the cytotoxic drug). This stepwise approach provides greater control over the synthesis and purification of the final conjugate.

Furthermore, the stability of the resulting linkage is a critical consideration. While the thioether bond formed from a maleimide (B117702) reaction is generally stable, it can sometimes undergo a retro-Michael reaction, leading to payload release. nih.gov Research into alternative thiol-reactive groups and linker chemistries is ongoing to develop even more stable bioconjugates for therapeutic applications. The choice of linker and conjugation strategy can be tailored to achieve the desired balance of stability and payload release for a specific research or therapeutic goal.

Nucleic Acid and Oligonucleotide Conjugation Strategies

The site-specific modification of nucleic acids and oligonucleotides with functional molecules is a cornerstone of modern biotechnology and therapeutic development. These conjugation strategies are employed to enhance cellular uptake, improve stability, and enable the attachment of imaging agents or other moieties for targeted delivery and diagnostics. The bifunctional linker, this compound, which features a protected acetylthio group and a primary amine connected by a short polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for achieving such modifications. This section explores the chemical strategies for conjugating nucleic acids and oligonucleotides using this linker.

The core principle behind using this compound in nucleic acid conjugation revolves around the sequential or orthogonal reactivity of its two terminal functional groups. The primary amine allows for initial attachment to the nucleic acid, while the acetylthio group provides a latent thiol functionality that can be deprotected for subsequent ligation reactions.

Amine-Reactive Conjugation to Nucleic Acids:

The primary amine of this compound serves as a nucleophile that can react with various electrophilic sites on a nucleic acid or a modified oligonucleotide. A common strategy involves the use of amine-reactive crosslinkers. For instance, oligonucleotides can be synthesized with or modified to contain a reactive group such as an N-hydroxysuccinimide (NHS) ester. The amine of this compound can then readily react with the NHS ester to form a stable amide bond. nih.govnih.gov This reaction is typically efficient under mild basic conditions (pH 7.5-9.0). nih.gov

Alternatively, the amine group on the linker can be used to react with activated phosphate (B84403) groups within the nucleic acid backbone or at the termini. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can activate terminal phosphate groups, making them susceptible to nucleophilic attack by the amine of this compound.

Thiol-Mediated Ligation Strategies:

Once the this compound linker is attached to the nucleic acid via its amine group, the acetylthio (AcS) group can be deprotected to reveal a free sulfhydryl (thiol) group. This deprotection is typically achieved under mild basic conditions, for example, with hydroxylamine, which cleaves the thioester bond. The resulting thiol-functionalized oligonucleotide is then available for a variety of thiol-specific conjugation reactions. thno.org

One of the most prevalent methods for thiol-mediated conjugation is the reaction with a maleimide-functionalized molecule. thno.org The thiol group exhibits high reactivity towards the double bond of the maleimide ring, forming a stable thioether linkage. This "click chemistry" approach is highly efficient and proceeds under physiological conditions. thno.org This strategy can be used to attach a wide array of molecules, such as peptides, proteins, or fluorescent dyes, that have been pre-functionalized with a maleimide group.

Another strategy involves the formation of a disulfide bond. The deprotected thiol on the oligonucleotide can react with another thiol-containing molecule under oxidizing conditions or with a molecule containing a pyridyl disulfide group to form a cleavable disulfide linkage. This is particularly useful for applications where the release of the conjugated molecule is desired under reducing intracellular conditions.

The table below summarizes the functional groups and their reactive partners commonly involved in nucleic acid conjugation strategies relevant to a linker like this compound.

Functional Group on LinkerReactive Partner on Oligonucleotide/MoleculeResulting Linkage
Primary Amine (-NH2)N-hydroxysuccinimide (NHS) esterAmide
Primary Amine (-NH2)IsothiocyanateThiourea
Primary Amine (-NH2)Aldehyde (followed by reduction)Secondary Amine
Thiol (-SH)MaleimideThioether
Thiol (-SH)Pyridyl disulfideDisulfide
Thiol (-SH)Thiol (under oxidizing conditions)Disulfide

Research Findings and Applications:

While specific research detailing the use of this compound in nucleic acid conjugation is not extensively documented in publicly available literature, the principles of its constituent functional groups are well-established in the field. For example, studies have demonstrated the successful conjugation of various linkers containing primary amines to oligonucleotides for applications in microarrays and proteomics. biosearchtech.com Similarly, thiol-modified oligonucleotides are routinely used for attaching fluorescent probes and other moieties for diagnostic and therapeutic purposes. thno.org

The PEG spacer in this compound offers the additional advantage of increased hydrophilicity and biocompatibility. PEG linkers have been shown to improve the solubility and pharmacokinetic properties of oligonucleotide conjugates. biochempeg.com

The following table presents hypothetical, yet representative, data that could be expected from a study utilizing this compound to conjugate a fluorescent dye (Molecule A, maleimide-functionalized) to an amine-modified oligonucleotide (Oligo-NH2).

Table 1: Representative Data for Oligonucleotide Conjugation using an AcS-PEG-NH2 Linker This table is based on established bioconjugation principles and does not represent data from a specific study on this compound.

StepReactantsReaction ConditionsProductConjugation Efficiency (%)Method of Analysis
1. Linker AttachmentOligo-NH2 + AcS-PEG2-NHS esterpH 8.5, 2 hours, Room TempOligo-PEG2-S-Ac>90HPLC, Mass Spectrometry
2. Thiol DeprotectionOligo-PEG2-S-Ac0.1 M Hydroxylamine, pH 7.5, 1 hour, Room TempOligo-PEG2-SH>95Ellman's Test, Mass Spectrometry
3. Dye ConjugationOligo-PEG2-SH + Molecule A-maleimidepH 7.0, 4 hours, Room TempOligo-PEG2-S-Molecule A~85UV-Vis Spectroscopy, Fluorescence Spectroscopy, HPLC

Acs Peg2 Nh2 in the Development of Advanced Materials and Nanostructures for Research

Surface Functionalization and Biomaterial Interface Engineering

The ability to precisely modify and control the chemistry of a material's surface is fundamental to creating advanced biomaterials. AcS-PEG2-NH2 serves as a molecular bridge, enabling the stable attachment of biomolecules and other functionalities to various substrates, thereby engineering the interface between a synthetic material and a biological environment.

Covalent Immobilization onto Planar and Micro/Nanostructured Substrates

Covalent immobilization ensures that molecules are durably attached to a surface, a critical requirement for robust and reusable devices. nih.gov The bifunctional nature of this compound allows for a two-step, controlled immobilization strategy on substrates like glass, silicon, or gold. Typically, the substrate is first functionalized with groups that can react with one end of the linker. For instance, glass or silica (B1680970) surfaces can be treated with silanes to introduce amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters. The amine end of this compound reacts with the NHS ester, covalently attaching the linker to the surface. Following this, the acetyl protecting group on the thiol is removed, exposing the -SH group for subsequent reactions.

This strategy allows for the creation of surfaces with available thiol groups, which can then be used to immobilize proteins or other molecules containing maleimide (B117702) groups via a thiol-maleimide "click" reaction. escholarship.org Alternatively, for gold substrates, the deprotected thiol end can be used for direct chemisorption, forming a stable gold-sulfur bond and leaving the amine end available for further functionalization. uni-marburg.de This approach provides a reliable method for creating well-defined, functional surfaces for various research applications. nih.govdiva-portal.org

Table 1: Strategies for Covalent Immobilization using Heterobifunctional PEG Linkers

Substrate Material Surface Activation Linker Functional Group Used Subsequent Reaction Research Application
Glass/Silicon Aminosilane + NHS-ester activation Amine (-NH2) Thiol-maleimide coupling Protein microarrays nih.gov
Gold Direct attachment Thiol (-SH, after deprotection) Amide coupling via EDC/NHS Biosensor development uni-marburg.de
Polymeric Resin NHS-activated agarose Amine (-NH2) Knoevenagel ligation with aldehyde-tagged proteins Enzyme immobilization d-nb.info
Metal Oxides (e.g., ZnO) Silanization (e.g., with MPTS) Thiol (-SH, after deprotection) Covalent attachment of biomolecules Biosensing diva-portal.org

Development of Bio-interfaces for Biosensing Platforms in Academic Settings

In biosensor development, creating a stable and specific bio-interface is paramount for achieving high sensitivity and low background noise. This compound and similar PEG linkers are instrumental in this process. By covalently attaching a layer of these linkers to a sensor surface (e.g., a gold electrode or a graphene sheet), a hydrophilic spacer is formed that can reduce non-specific protein adsorption, a common cause of false signals. kit.edu

Functionalization of Nanoparticles and Nanocarriers for Research Applications

The surface chemistry of nanoparticles dictates their stability, biocompatibility, and functionality. This compound is employed to modify the surface of various nanocarriers, transforming them into sophisticated tools for research in diagnostics and targeted delivery. uni-marburg.debiochempeg.com

Surface Modification of Organic and Inorganic Nanoparticles

PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the properties of nanoparticles. Modifying the surface of both organic (e.g., polymeric nanoparticles, liposomes) and inorganic (e.g., gold, silica, upconverting) nanoparticles with this compound imparts several advantages. uni-marburg.deacsmaterial.comresearchgate.net The hydrophilic PEG layer creates a steric barrier that prevents nanoparticle aggregation and reduces uptake by the reticuloendothelial system, which can prolong circulation time in biological systems. kit.edu

For inorganic nanoparticles like gold or quantum dots, the deprotected thiol end of the linker can form a strong, stable bond with the nanoparticle surface. uni-marburg.de For organic nanoparticles, such as those made from polymers with surface carboxyl groups, the amine end of the linker can be attached via amide bond formation. mdpi.com Once attached, the remaining terminal group (amine or thiol) serves as a reactive handle for conjugating targeting ligands, imaging agents, or therapeutic molecules. acsmaterial.com This surface modification is a key step in engineering multifunctional nanoparticles for advanced research applications. researchgate.net

Table 2: Research Findings on Nanoparticle Functionalization with Amine-Terminated PEG

Nanoparticle Type Functionalization Purpose Key Finding Reference Application
Upconverting Nanoparticles (UCNPs) Introduce amine groups for further conjugation PEG-NH2 modified UCNPs (35 nm diameter) created for subsequent biomolecule attachment. Fluorescence imaging, biodetection. acsmaterial.comacsmaterial.com
Polymeric Nanoparticles (PLLA-PEG) Create reactive surface for antibody conjugation Carboxyl-terminated nanoparticles were activated with EDC/NHS to conjugate amine-containing antibodies. Targeted delivery, biosensing. mdpi.com
Graphene Oxide Introduce amine groups for enhanced properties Covalent linking of amino-PEG to graphene oxide to create functional biomaterials. Catalysts, biomaterials. acsmaterial.com
Gold Nanoparticles Steric stabilization and provide functional handles Transfer of hydrophobic nanoparticles to aqueous phase using amphiphilic polymers followed by PEG-NH2 functionalization. Intracellular fate studies, biosensing. uni-marburg.de

Engineering Stimuli-Responsive Nanosystems for Controlled Release in Research

A major goal in nanomedicine research is the development of "smart" nanosystems that release their payload only at a specific target site in response to a local trigger. frontiersin.org this compound can be incorporated into such systems. The thiol group is redox-active and can be used to create disulfide bonds (-S-S-), which are stable in the bloodstream but can be cleaved in the reducing environment found inside cells or in some tumor microenvironments. frontiersin.org

For example, a therapeutic molecule could be attached to a nanoparticle via a linker containing a disulfide bond derived from the thiol of this compound. Upon internalization by a cell, the high concentration of glutathione (B108866) (GSH) would cleave the disulfide bond, releasing the cargo. frontiersin.org Similarly, the amine group can be part of pH-responsive systems. In acidic environments, such as in endosomes or tumors, the amine group becomes protonated (-NH3+), which can induce a conformational change or charge reversal in the nanosystem, triggering payload release. frontiersin.orgfrontiersin.org These strategies allow for the engineering of nanocarriers that provide precise spatial and temporal control over the release of active molecules for research purposes. nih.govnih.gov

Hydrogel and Polymer Network Formation via this compound Crosslinking

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, making them excellent materials for tissue engineering and controlled release applications. researchgate.net The formation of a stable hydrogel requires the crosslinking of polymer chains. This compound can act as a crosslinking agent when used with polymers bearing amine-reactive functional groups.

Chemical Crosslinking Methodologies in Hydrogel Synthesis

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids. Their synthesis relies on crosslinking polymer chains, a process for which this compound is particularly well-suited due to its distinct reactive ends. The primary amine and the protected thiol can participate in different, highly specific crosslinking reactions.

The terminal primary amine (-NH2) allows the linker to be conjugated to polymers or molecules functionalized with amine-reactive groups. creative-proteomics.com Common strategies include reactions with N-hydroxysuccinimide (NHS) esters to form stable amide bonds or with aldehyde- or ketone-bearing polymers to form Schiff bases. creative-proteomics.commdpi.com For instance, this compound can be reacted with a polymer backbone activated with NHS esters, effectively grafting the PEG linker and its protected thiol onto the material. nih.gov

Upon deprotection of the acetyl group (typically via mild base or specific enzymes), the now-exposed thiol group (-SH) becomes available for a second, independent crosslinking step. Thiol-maleimide Michael addition is a particularly efficient and widely used "click chemistry" reaction for hydrogel formation. biorxiv.orgnih.gov This reaction involves the rapid and specific covalent bond formation between a thiol and a maleimide group under physiological conditions, creating a stable thiosuccinimide adduct. biorxiv.orgresearchgate.net Hydrogels can, therefore, be formed by mixing a polymer functionalized with this compound (which has been deprotected to expose the thiol) with a polymer bearing maleimide groups, such as a multi-arm PEG-maleimide. mdpi.com The kinetics of this gelation can be tuned by altering factors like pH and precursor concentration. mdpi.com

The heterobifunctional nature of this compound allows it to act as a crosslinker between two different types of polymer chains or as a molecular tether. For example, it can be used to anchor bioactive molecules, such as peptides or growth factors containing a free amine, onto a thiol-reactive hydrogel network, thereby enhancing the biological functionality of the final material. chromatographyonline.com

Table 1: Comparison of Crosslinking Reactions Involving this compound Functional Groups

Functional GroupReactive PartnerResulting LinkageKey Characteristics
Amine (-NH2) N-Hydroxysuccinimide (NHS) EsterAmideStable covalent bond; common for bioconjugation. creative-proteomics.comnih.gov
Aldehyde / KetoneSchiff Base (Imine)Reversible under certain pH conditions; useful for dynamic hydrogels. mdpi.com
AnhydrideAmideCan be triggered under physiological conditions to crosslink materials like gelatine. rsc.org
Acyltrifluoroborate (KAT)AmideRapid, on-demand gelation upon addition of an inducer. rsc.org
Thiol (-SH) (after deprotection)MaleimideThiosuccinimideFast, highly specific Michael-type addition; widely used in "click chemistry". biorxiv.orgnih.govmdpi.com
Acrylate / Vinyl SulfoneThioetherMichael-type addition; provides stable, permanent crosslinks. researchgate.netresearchgate.net
Thiol (another)DisulfideReversible redox-responsive bond; useful for creating degradable hydrogels. mdpi.com

Integration into 3D Bioprinting and Scaffold Fabrication Research

3D bioprinting has emerged as a transformative technology for fabricating tissue engineering scaffolds, which are structures that mimic the native extracellular matrix to support cell growth and tissue regeneration. frontiersin.org The success of bioprinting depends heavily on the properties of the "bioink," a printable material that often consists of a hydrogel precursor solution containing living cells. accscience.com

This compound is an ideal candidate for incorporation into advanced bioink formulations due to its capacity for controlled, cytocompatible crosslinking. The orthogonal reactivity of its amine and thiol groups allows for multi-stage fabrication strategies. For instance, a bioactive signaling molecule, such as a growth factor or an adhesion peptide (e.g., Arginine-Glycine-Aspartic acid, or RGD), can first be covalently attached to the this compound linker via its amine group. This conjugate can then be mixed into a bioink formulation containing cells and a maleimide-functionalized polymer, such as hyaluronic acid-maleimide or multi-arm PEG-maleimide. mdpi.comacs.org

During the extrusion-based bioprinting process, the bioink can be crosslinked in situ (in place) to form the desired scaffold architecture. frontiersin.org After printing, a deprotection step would unmask the thiol groups on the PEG linker, allowing them to react with the maleimide groups on the polymer backbone. This Michael-addition reaction proceeds rapidly under cell-friendly conditions, solidifying the scaffold and covalently locking the bioactive molecules within the hydrogel network. biorxiv.orgmdpi.com This ensures the precise spatial presentation of biological cues within the 3D-printed construct, which is critical for guiding cell behavior like adhesion, proliferation, and differentiation.

The properties of the final scaffold, such as mechanical stiffness, porosity, and degradation rate, can be precisely controlled by adjusting the components of the bioink. mdpi.comgesim-bioinstruments-microfluidics.com The concentration and length of the this compound linker, the degree of functionalization on the polymer backbone, and the type of crosslinking chemistry all contribute to the final biomaterial properties. This level of control is essential for creating scaffolds tailored to the specific requirements of different tissues, from soft neural tissue to more robust cartilage. mdpi.comgesim-bioinstruments-microfluidics.com

Table 2: Contribution of this compound to 3D Bioprinted Scaffold Properties

Feature of this compoundImpact on Scaffold PropertyResearch Rationale
Heterobifunctionality (Amine + Thiol) Controlled Bio-functionalization Allows for pre-conjugation of bioactive molecules (peptides, growth factors) before incorporating the linker into the scaffold network, ensuring precise biological signaling. chromatographyonline.com
PEG2 Linker Hydrophilicity & Biocompatibility The polyethylene (B3416737) glycol component enhances water solubility of the bioink and is known for its low protein adsorption and minimal immunogenicity, creating a cell-friendly microenvironment. chempep.com
Thiol-Maleimide Crosslinking Rapid Gelation & Mechanical Tuning The "click" nature of the reaction enables fast, in situ solidification post-printing, which is crucial for shape fidelity. frontiersin.org The crosslink density, and thus scaffold stiffness, can be tuned by varying the concentration of reactive groups. mdpi.com
Defined Molecular Structure Network Homogeneity Using a well-defined linker can lead to more uniform hydrogel networks compared to polymerization of monomers, which can be important for predictable mechanical properties and cell responses. mdpi.com

Emerging Research Frontiers and Methodological Considerations for Acs Peg2 Nh2

Chemoinformatic and Computational Approaches to AcS-PEG2-NH2 Conjugation Design

The rational design of molecules incorporating this compound is increasingly reliant on chemoinformatic and computational tools to predict and optimize the properties of the final conjugate. These approaches are critical for navigating the vast chemical space and understanding the impact of the linker on molecular behavior, particularly in complex systems like PROTACs. mdpi.comchemrxiv.org

Computational modeling plays a pivotal role in predicting the three-dimensional structure of ternary complexes (E3 ligase-PROTAC-target protein). nih.govelifesciences.org Physics-driven modeling and machine learning algorithms, such as those used in AlphaFold 3 and PROFLOW, are being adapted to handle the flexibility of linkers like this compound. chemrxiv.orgaihub.org These methods can simulate linker conformations and their influence on protein-protein interactions, which are crucial for the stability and efficacy of the resulting PROTAC. chemrxiv.orgnih.gov By starting with random protein orientations and iteratively refining their structures, these models can predict stable ternary conformations, helping to rationalize linker design beyond simple length considerations. aihub.org

Key chemoinformatic tools and their applications in designing this compound conjugates are summarized below. These tools help researchers to model, predict, and optimize the performance of the final bioconjugate.

Tool/MethodApplication in this compound Conjugate DesignKey Insights
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the linker and its interaction with conjugated biomolecules in a solvent environment. elifesciences.orgacs.orgProvides insights into linker flexibility, conformational preferences, and its role in mediating protein-protein interactions. chemrxiv.orgelifesciences.org Helps predict the stability of the ternary complex.
Protein-Protein Docking (e.g., with linker restraints) Predicts the binding orientation of the two proteins brought together by the this compound-based PROTAC. nih.govelifesciences.orgIdentifies favorable protein-protein interaction surfaces and optimal linker lengths and geometries. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate the structural features of linkers with their biological activity (e.g., degradation efficiency). protoqsar.comHelps in predicting the activity of novel conjugates and prioritizing synthetic efforts.
Generative AI Models (e.g., ProLinker-Generator) Designs novel linkers with desired physicochemical properties using transfer and reinforcement learning. mdpi.comresearchgate.netExpands the accessible chemical space for linkers beyond standard PEG or alkyl chains, potentially improving properties like cell permeability. medchemica.com
Conformational Analysis Tools (e.g., RDKit, OpenEye) Generates and analyzes the possible 3D conformations of the this compound linker to understand its spatial reach and flexibility. mdpi.commedchemica.comDetermines the range of distances and orientations the linker can span between two conjugation points.

Quantitative Analysis of Conjugation Kinetics and Thermodynamics in Research Systems

The utility of this compound hinges on the ability to control its dual reactivity. The primary amine and the protected thiol offer two distinct chemical handles for conjugation. A quantitative understanding of the kinetics and thermodynamics of the reactions involving these groups is essential for efficient and selective bioconjugate synthesis.

Amine-Directed Conjugation: The primary amine of this compound is a nucleophile that readily reacts with electrophilic groups, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. wikipedia.org The kinetics of this aminolysis reaction are highly dependent on pH. jyi.orgmst.edu The reaction rate increases with pH as the amine group becomes deprotonated and thus more nucleophilic. jyi.orgstackexchange.com However, at higher pH values, the competing hydrolysis of the NHS ester also accelerates, which can reduce conjugation efficiency. nih.gov Kinetic studies show that the reaction of amines with NHS esters can be described by a rate equation that is first-order in the free amine concentration in aqueous systems. mst.edu This pH dependency can be exploited to achieve site-specific modification, for instance, by targeting the N-terminal amine of a protein, which typically has a lower pKa than the epsilon-amine of lysine (B10760008) residues. jyi.orgstackexchange.com

Thiol-Directed Conjugation: The acetylthio (AcS) group is a stable protecting group for the thiol. Deprotection, typically achieved under basic conditions or with specific enzymes, liberates the highly reactive thiol (sulfhydryl) group. nih.govrsc.org This free thiol can then undergo a variety of rapid and selective conjugation reactions. One of the most common is the Michael addition to a maleimide (B117702). mdpi.comresearchgate.net This reaction is highly efficient at near-neutral pH (6.5-7.5) and forms a stable thioether linkage. mdpi.comulisboa.pt The kinetics of thiol-maleimide conjugation are generally very fast, often reaching completion within minutes. uu.nlthno.org

The table below summarizes key kinetic and thermodynamic parameters for the primary conjugation reactions involving the functional groups of this compound.

Reaction TypeFunctional Groups InvolvedTypical pHSecond-Order Rate Constant (k)Thermodynamic Profile (ΔG)Notes
Aminolysis -NH₂ + NHS-ester7.5 - 9.0~10¹ - 10³ M⁻¹s⁻¹FavorableRate is highly pH-dependent; hydrolysis is a competing reaction. nih.govmst.edu
Thiol-Maleimide Addition -SH + Maleimide6.5 - 7.5~10² - 10⁴ M⁻¹s⁻¹Highly FavorableReaction is very rapid and selective for thiols. researchgate.netuu.nl The resulting thiosuccinimide adduct can undergo retro-Michael addition. ulisboa.pt
Thiol-Ene Reaction -SH + Alkene (e.g., Norbornene)Varies (often photoinitiated)~10¹ - 10³ M⁻¹s⁻¹FavorableOften requires a photoinitiator; forms a stable thioether bond. mdpi.comnih.gov

Thermodynamic studies, often supported by computational chemistry, confirm that these bioconjugation reactions are generally favorable. mdpi.comresearchgate.net For instance, the reaction of amines with various esters and the reaction of thiols with maleimides exhibit negative Gibbs free energies (ΔG), indicating a spontaneous process. mdpi.com

Expanding the Scope of Bio-Orthogonal Chemistries with this compound Derivatives

Bio-orthogonal chemistry involves reactions that can proceed in a complex biological environment without interfering with native biochemical processes. acs.orgescholarship.org While the classic amine and thiol reactions of this compound are highly selective, the development of derivatives expands its utility into the realm of truly bio-orthogonal "click" chemistry. wikipedia.orgnih.gov

The core this compound structure can be readily modified to create a diverse toolkit of linkers. The primary amine serves as a convenient attachment point for introducing other bio-orthogonal handles. For example, the amine can be reacted with molecules containing an alkyne or an azide (B81097), preparing AcS-PEG2-linker derivatives for use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.org Similarly, strained alkenes like norbornene or cyclooctyne (B158145) can be installed. nih.govthieme-connect.de

This strategy creates heterotrifunctional linkers, where three distinct chemical moieties can be addressed orthogonally. For example:

The newly introduced alkyne could be "clicked" to an azide-modified protein.

The amine (if regenerated or a different one is used) could be coupled to a payload via NHS-ester chemistry.

The protected thiol could be deprotected and reacted with a maleimide-functionalized surface or another biomolecule.

The table below illustrates how this compound can be derivatized to participate in various bio-orthogonal reactions.

Derivative Functional Group (replacing -NH₂)Paired Bio-Orthogonal HandleReaction TypeKey Features
Alkyne AzideCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC)High efficiency and selectivity. SPAAC avoids cytotoxic copper catalysts. wikipedia.orgrsc.org
Azide Alkyne (terminal or strained)CuAAC or SPAACProvides the other half of the click-chemistry pair. rsc.orgrsc.org
Norbornene / Strained Alkene TetrazineInverse-Electron-Demand Diels-Alder (iEDDA)Extremely fast reaction kinetics, among the fastest bio-orthogonal reactions known. nih.govthieme-connect.de
Maleimide ThiolThiol-Maleimide AdditionCreates a linker with two thiol-reactive ends (one protected), useful for crosslinking cysteine-containing molecules. mdpi.com

These derivatization strategies significantly broaden the applications of the core PEG linker, enabling the construction of highly complex and precisely defined molecular architectures for advanced applications in diagnostics and therapeutics. rsc.org

Future Methodological Advancements in this compound-Mediated Functionalization

The field of bioconjugation is continuously evolving, with ongoing research aimed at creating more efficient, controllable, and versatile tools. Future advancements related to this compound and similar heterobifunctional linkers are likely to focus on several key areas.

Linkers with Built-in Functionality: There is growing interest in developing "smart" linkers that do more than simply connect two moieties. Future iterations may include linkers with built-in cleavage sites that respond to specific stimuli, such as light (photocleavable linkers), specific enzymes found in a target cell, or changes in the redox environment (e.g., disulfide bonds). nih.gov For instance, a PROTAC could be designed with a linker that is activated only under hypoxic conditions found in tumors. nih.gov

Enhanced Spatiotemporal Control: Achieving precise control over where and when a bioconjugation reaction occurs is a major goal. Light-responsive PROTACs, which use photoswitches like azobenzenes within the linker, can be activated or deactivated with specific wavelengths of light, offering a high degree of spatiotemporal control. nih.gov Similarly, the enzymatic deprotection of the AcS group offers a potential avenue for biological control, where the thiol is only revealed in the presence of a specific enzyme. nih.gov

Improved Analytical and Predictive Methods: As conjugates become more complex, so do the challenges in their characterization. New analytical techniques and specialized cleavable linkers are being developed to simplify analysis by methods like peptide mapping and mass spectrometry. nih.gov Concurrently, the predictive power of computational models continues to improve. Future AI and machine learning tools will likely offer even greater accuracy in predicting the behavior of PROTACs and other conjugates, guiding linker design to optimize not just ternary complex formation but also properties like cell permeability and metabolic stability. mdpi.comchemrxiv.org

Expansion of the Bio-orthogonal Toolbox: The search for new bio-orthogonal reactions is ongoing. rsc.org Future work will likely yield novel reactive pairs that are even faster, more selective, and more robust in biological systems. Derivatives of this compound will be synthesized to incorporate these new functionalities, further expanding the possibilities for creating precisely engineered biomolecules. rsc.org

Q & A

Q. How should contradictory data on this compound’s solubility in aqueous buffers be addressed methodologically?

  • Methodological Answer :
  • Controlled Replication : Standardize buffer preparation (ionic strength, pH) and temperature.
  • Dynamic Light Scattering (DLS) : Check for aggregation (PDI < 0.3 indicates monodisperse solutions).
  • Critical Analysis : Compare literature methods for sonication duration, filtration (0.22 µm vs. 0.45 µm), and centrifugation steps. Contradictions often arise from undocumented variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.